molecular formula C21H26N4O5S B5165597 4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

Cat. No.: B5165597
M. Wt: 446.5 g/mol
InChI Key: OCSHZEOHKHLLEZ-UHFFFAOYSA-N
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Description

4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a nitrophenyl group and a piperazine ring bearing a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Sulfonylation: Attachment of the methylbenzenesulfonyl group to the piperazine ring.

    Coupling: Formation of the final compound by coupling the nitrophenyl and sulfonylated piperazine intermediates with the morpholine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under certain conditions, affecting the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the morpholine or phenyl ring.

Scientific Research Applications

4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds with similar glycosidic structures.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar due to the presence of sulfonic acid groups.

Uniqueness

4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is unique due to its combination of a nitrophenyl group, a sulfonylated piperazine ring, and a morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

4-[5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-17-2-5-19(6-3-17)31(28,29)24-10-8-22(9-11-24)18-4-7-20(25(26)27)21(16-18)23-12-14-30-15-13-23/h2-7,16H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSHZEOHKHLLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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